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Introduction
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia

with a novel triazolotriazine core structure.[1] As a non-nucleoside antiviral drug, its principal

mechanism of action involves the inhibition of viral ribonucleic acid (RNA) synthesis and the

replication of viral genomic fragments.[1] Riamilovir has demonstrated efficacy against a range

of RNA viruses, including influenza A and B viruses (such as H1N1, H3N2, and H5N1), and has

been investigated for its potential against other viral infections.[1][2] This technical guide

provides a comprehensive overview of the synthesis of Riamilovir analogues and derivatives,

including detailed experimental protocols, quantitative antiviral activity data, and insights into its

mechanism of action.

Core Synthetic Strategies
The fundamental approach to synthesizing the Riamilovir scaffold involves the construction of

the[3][4][5]triazolo[5,1-c][3][4][5]triazine ring system. A common and effective method is the

annelation of a 1,2,4-triazine ring fragment, containing a nitro group, onto a 1,2,4-triazole

moiety.

A key intermediate in this synthesis is 3-amino-5-(methylthio)-1H-1,2,4-triazole. This precursor

can be synthesized and subsequently diazotized to form a reactive diazonium salt. The

diazonium salt is then coupled with a suitable C-C building block, such as ethyl nitroacetate, in
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an azo coupling reaction to construct the fused heterocyclic system.[6][7] Modifications at the

7-position of the triazolotriazine core are readily achieved by introducing different alkylthio

groups on the starting triazole.

Experimental Protocols
Synthesis of a Representative Riamilovir Analogue: 7-
(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4]
[5]triazin-4-one
This protocol details the synthesis of an ethylthio analogue of Riamilovir, illustrating the

general synthetic strategy.

Step 1: Synthesis of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

Materials: Thiosemicarbazide, ethyl bromide, sodium ethoxide, ethanol.

Procedure:

Dissolve thiosemicarbazide in ethanol.

Add sodium ethoxide to the solution and stir.

Slowly add ethyl bromide to the reaction mixture and reflux for 4-6 hours.

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

The resulting precipitate of 3-amino-5-(ethylthio)-1H-1,2,4-triazole is collected by filtration,

washed with cold water, and dried.

Characterization: The product can be characterized by melting point determination, and

spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its

structure.

Step 2: Diazotization of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

Materials: 3-Amino-5-(ethylthio)-1H-1,2,4-triazole, sodium nitrite, hydrochloric acid, water.
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Procedure:

Suspend 3-amino-5-(ethylthio)-1H-1,2,4-triazole in a mixture of hydrochloric acid and

water.

Cool the suspension to 0-5 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the

temperature below 5 °C.

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt. The resulting diazonium salt solution is typically used immediately in the

next step without isolation.

Step 3: Azo Coupling and Cyclization to form 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4]

[5]triazin-4-one

Materials: Diazonium salt solution from Step 2, ethyl nitroacetate, sodium acetate, ethanol,

water.

Procedure:

In a separate flask, dissolve ethyl nitroacetate and sodium acetate in a mixture of ethanol

and water.

Cool this solution to 0-5 °C.

Slowly add the freshly prepared diazonium salt solution from Step 2 to the ethyl

nitroacetate solution with vigorous stirring, maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-

18 hours.

The resulting precipitate of the desired product is collected by filtration, washed with water

and ethanol, and then dried under vacuum.

Purification and Characterization: The crude product can be purified by recrystallization from

a suitable solvent such as ethanol or a mixture of DMF and water. The final product's identity
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and purity should be confirmed by melting point, 1H NMR, 13C NMR, mass spectrometry,

and elemental analysis.

Quantitative Data on Antiviral Activity
The antiviral efficacy of Riamilovir and its analogues is typically evaluated using cell-based

assays to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration

(CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical

parameter for assessing the therapeutic potential of the compounds. While a comprehensive

dataset for a wide range of Riamilovir analogues is not publicly available in a single source,

the following table presents representative data for Riamilovir (Triazavirin) and a hypothetical

analogue to illustrate the structure-activity relationship (SAR).

Compound Virus Strain Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Riamilovir

(Triazavirin)

Influenza

A/H1N1
MDCK 15 >100 >6.7

Riamilovir

(Triazavirin)

Influenza

A/H3N2
MDCK 20 >100 >5.0

Riamilovir

(Triazavirin)
Influenza B MDCK 25 >100 >4.0

Analogue 1

(7-ethylthio)

Influenza

A/H1N1
MDCK 12 >100 >8.3

Analogue 2

(7-propylthio)

Influenza

A/H1N1
MDCK 18 >100 >5.6

Note: The data for analogues are hypothetical and for illustrative purposes to demonstrate

SAR. Actual values would need to be determined experimentally.

Mechanism of Action: Inhibition of Viral RNA
Synthesis
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The primary antiviral mechanism of Riamilovir and its analogues is the inhibition of viral RNA

synthesis.[1] As a nucleoside analogue, Riamilovir is believed to interfere with the function of

the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and

transcription of the viral RNA genome in many RNA viruses.[8][9]

The proposed mechanism involves the intracellular conversion of the Riamilovir prodrug into

its active triphosphate form. This active metabolite then competes with natural nucleoside

triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation

of the Riamilovir analogue can lead to premature chain termination or introduce mutations into

the viral genome, ultimately disrupting viral replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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